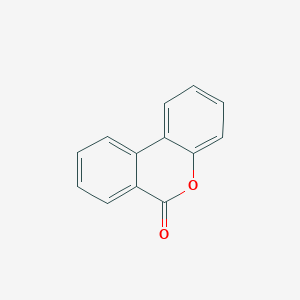

3,4-Benzocoumarin

Description

6H-Dibenzo[b,d]pyran-6-one has been reported in Solanum lycopersicum with data available.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

benzo[c]chromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O2/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKNXKLYVUVOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173867 | |

| Record name | 6H-Dibenzo-(b,d)-pyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2005-10-9 | |

| Record name | 6H-Dibenzo[b,d]pyran-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2005-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6H-Dibenzo-(b,d)-pyran-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002005109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6H-Dibenzo[b,d]pyran-6-one | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407876 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6H-Dibenzo-(b,d)-pyran-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6H-Benzo[c]chromen-6-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS9S4KQR7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources and Isolation of 3,4-Benzocoumarin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Benzocoumarin derivatives, a significant class of polyketide secondary metabolites, have garnered considerable attention within the scientific community due to their diverse and potent biological activities. These compounds, primarily of fungal origin, exhibit a range of pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of this compound derivatives, with a focus on their isolation and purification from these sources. Detailed experimental protocols for extraction and various chromatographic techniques are presented, alongside quantitative data on the yields of prominent derivatives. Furthermore, this guide elucidates the molecular mechanisms of action, specifically the inhibition of the PI3K/AKT and GSK-3β signaling pathways, and provides visual representations of these pathways and experimental workflows to aid in research and development efforts.

Natural Sources of this compound Derivatives

3,4-Benzocoumarins, also known as benzo[c]coumarins, are predominantly produced by various species of fungi, particularly those belonging to the genus Alternaria. These fungi are ubiquitous and can be found as plant pathogens or endophytes.[1][2][3] Marine-derived fungi have also been identified as a rich source of these bioactive compounds.[4][5]

The most well-documented and studied this compound derivative is alternariol (B1665735) (AOH) and its methylated form, alternariol monomethyl ether (AME) . These compounds are frequently isolated from cultures of Alternaria alternata.[1][2][3] Another notable this compound is pannorin , which has also been isolated from fungal sources.

The production of these derivatives can be influenced by the fungal strain, culture conditions, and the substrate used for fermentation. For instance, studies have shown that the yield of alternariol can vary significantly depending on whether the Alternaria species is grown on maize or rice.[1][2]

Isolation and Purification of this compound Derivatives

The isolation and purification of this compound derivatives from their natural sources is a multi-step process that typically involves extraction followed by a series of chromatographic separations. The general workflow is designed to separate the target compounds from a complex mixture of other fungal metabolites.

General Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and purification of this compound derivatives from fungal cultures.

References

- 1. mdpi.com [mdpi.com]

- 2. Production of alternariol and alternariol mono-methyl ether by isolates of Alternaria spp. from Argentinian maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. Antibacterial insights into alternariol and its derivative alternariol monomethyl ether produced by a marine fungus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial insights into alternariol and its derivative alternariol monomethyl ether produced by a marine fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical and Fluorescent Properties of 3,4-Benzocoumarin and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical and fluorescent properties of 3,4-benzocoumarin and its derivatives. This class of compounds, characterized by a benzene (B151609) ring fused to the 3 and 4 positions of a coumarin (B35378) core, exhibits intriguing fluorescence characteristics that make them valuable scaffolds for the development of fluorescent probes and potential therapeutic agents. While data on the unsubstituted parent this compound is limited in readily available literature, this guide consolidates the known photophysical data of its derivatives, details the experimental protocols for their characterization, and visualizes key processes and workflows.

Introduction to 3,4-Benzocoumarins

3,4-Benzocoumarins, also known as 6H-benzo[c]chromen-6-ones, are a subclass of benzocoumarins featuring a "bent" molecular geometry.[1] This structural motif is a part of various biologically active molecules and has been a target for organic synthesis.[2] The fusion of the additional benzene ring extends the π-conjugated system of the coumarin core, which can lead to altered and often enhanced photophysical properties, including shifts in absorption and emission wavelengths.[3] These properties are highly sensitive to the nature and position of substituents on the benzocoumarin framework, allowing for the fine-tuning of their fluorescent output for specific applications in bioimaging and sensing.[1][2]

Synthesis of 3,4-Benzocoumarins

The synthesis of 3,4-benzocoumarins can be achieved through various organic chemistry methodologies. One common approach involves the Pechmann condensation or similar cyclization reactions that form the lactone ring. The specific synthetic route can be adapted to introduce a variety of substituents, which in turn modulates the photophysical and biological properties of the final compound.

Photophysical Properties

The fluorescence of this compound derivatives is governed by the principles of electronic excitation and relaxation. Upon absorption of a photon of appropriate energy, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From the S₁ state, it can return to the ground state through several pathways, including the emission of a photon (fluorescence) or non-radiative decay processes. The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), and the duration the molecule spends in the excited state is its fluorescence lifetime (τF).

Jablonski Diagram of Photophysical Processes

The following diagram illustrates the key photophysical processes involved in fluorescence.

Caption: Key photophysical transitions of a fluorescent molecule.

Quantitative Photophysical Data

The following tables summarize the available photophysical data for derivatives of this compound. It is important to note that these properties are highly dependent on the solvent and the specific substituents on the benzocoumarin core.

Table 1: Absorption and Emission Data for this compound Derivatives

| Compound | Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Reference |

| 3-Hydroxybenzo[c]coumarin | - | ~350 | ~450 | - | [4] |

| Substituted Benzocoumarin Derivatives | Acetonitrile | - | ~540 | >10,000 | [3] |

Table 2: Fluorescence Quantum Yield and Lifetime Data for Selected Coumarins

| Compound | Solvent | Quantum Yield (ΦF) | Lifetime (τF, ns) | Reference |

| Coumarin 6 | Ethanol | 0.78 | 2.5 | [5][6] |

| Coumarin 314 | Ethanol | 0.68 | - | [7] |

| Coumarin 343 | Ethanol | 0.63 | - | [8] |

| Mito-VCI (Coumarin-based probe) | High viscosity medium | - | 1.432 | [9] |

Experimental Protocols

Accurate determination of the photophysical properties of this compound derivatives requires standardized experimental procedures. The following sections detail the methodologies for measuring fluorescence quantum yield and lifetime.

Measurement of Fluorescence Quantum Yield (Comparative Method)

The comparative (or relative) method is a widely used technique for determining the fluorescence quantum yield (ΦF) of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Caption: Workflow for relative fluorescence quantum yield measurement.

-

Selection of a Standard: Choose a fluorescence standard with a well-documented quantum yield and with absorption and emission spectra that overlap with the sample. For blue-emitting coumarins, quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (ΦF = 0.54) is a common standard.

-

Sample Preparation:

-

Prepare a series of dilutions of both the this compound sample and the standard in the same spectroscopic grade solvent.

-

The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.

-

Note the absorbance at the chosen excitation wavelength (λex).

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, set the excitation wavelength to λex.

-

Record the fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., slit widths) for all measurements.

-

Integrate the area under each corrected emission spectrum to obtain the integrated fluorescence intensity.

-

-

Data Analysis:

-

For both the sample (X) and the standard (ST), plot the integrated fluorescence intensity versus absorbance at λex.

-

Determine the gradient (Grad) of the linear fit for both plots.

-

Calculate the quantum yield of the sample (ΦX) using the following equation: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) where Φ is the quantum yield and η is the refractive index of the solvent. If the same solvent is used for both sample and standard, the refractive index term (ηX²/ηST²) becomes 1.

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

-

Instrument Setup:

-

The TCSPC setup consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), sample holder, a fast and sensitive single-photon detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

-

Sample Preparation:

-

Prepare a dilute solution of the this compound derivative to ensure that the photon emission rate is significantly lower than the excitation rate, preventing pulse pile-up.

-

-

Data Acquisition:

-

The sample is excited by the pulsed light source.

-

The time difference between the laser pulse (start signal) and the arrival of the first emitted photon at the detector (stop signal) is measured by the timing electronics (Time-to-Amplitude Converter - TAC).

-

This process is repeated for millions of excitation cycles, and the arrival times are collected to build a histogram representing the fluorescence decay profile.

-

-

Data Analysis:

-

The resulting decay curve is typically fitted to a single or multi-exponential decay function: I(t) = Σ Ai * exp(-t/τi) where I(t) is the intensity at time t, Ai is the amplitude of the i-th component, and τi is the fluorescence lifetime of the i-th component. For a simple, single-species fluorescence, a single exponential decay is expected.

-

Applications in Drug Development and Research

The fluorescent properties of this compound derivatives make them promising candidates for various applications in biomedical research and drug development.

-

Fluorescent Probes: Their sensitivity to the local microenvironment (e.g., polarity, viscosity, pH) can be exploited to design probes for cellular imaging and sensing of specific analytes.[9]

-

Bioimaging: Derivatives with long emission wavelengths are particularly useful for in vivo imaging, as they minimize autofluorescence from biological tissues.

-

Drug Delivery: The coumarin scaffold can be incorporated into drug delivery systems to monitor drug release and localization through fluorescence.

Use as a Fluorescent Probe in Signaling Pathway Analysis

While this compound itself may not directly activate a signaling pathway through its fluorescence, its derivatives can be designed as fluorescent reporters to visualize and quantify components of a signaling cascade. For example, a this compound derivative could be conjugated to a ligand that binds to a specific receptor, allowing for the visualization of receptor trafficking or downstream events via fluorescence microscopy.

Caption: Using a this compound probe to study a signaling pathway.

Conclusion

3,4-Benzocoumarins represent a versatile class of fluorophores with tunable photophysical properties. While a complete photophysical characterization of the parent compound is not extensively documented, its derivatives have shown significant potential for applications requiring bright and environmentally sensitive fluorescence. The experimental protocols detailed in this guide provide a framework for the systematic characterization of novel this compound derivatives, which will undoubtedly contribute to their further development as sophisticated tools for researchers in chemistry, biology, and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Improvement of fluorescence characteristics of coumarins: syntheses and fluorescence properties of 6-methoxycoumarin and benzocoumarin derivatives as novel fluorophores emitting in the longer wavelength region and their application to analytical reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 6. benchchem.com [benchchem.com]

- 7. omlc.org [omlc.org]

- 8. omlc.org [omlc.org]

- 9. A coumarin-based TICT fluorescent probe for real-time fluorescence lifetime imaging of mitochondrial viscosity and systemic inflammation in vivo - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

Investigating the Mechanism of Action of 3,4-Benzocoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Benzocoumarin, a member of the coumarin (B35378) family, represents a class of heterocyclic compounds with a wide array of documented biological activities. This technical guide provides an in-depth exploration of the current understanding of the mechanism of action of this compound and its derivatives, with a primary focus on their potential as anticancer agents. While specific data on the unsubstituted this compound is limited, this guide synthesizes available information on closely related benzocoumarin derivatives and the broader coumarin class to elucidate probable molecular targets and cellular signaling pathways. Key mechanisms discussed include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzyme systems such as Cytochrome P450 1A1 (CYP1A1). This document serves as a comprehensive resource, offering detailed experimental protocols for key assays, quantitative data from relevant studies, and visual representations of implicated signaling cascades to facilitate further research and drug development efforts in this promising area.

Introduction

Coumarins are a large class of naturally occurring and synthetic benzopyrone compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and anticoagulant activities. This compound, characterized by a fused benzene (B151609) ring at the 3 and 4 positions of the coumarin core, forms the structural basis for a variety of derivatives with potent biological effects. The investigation into the precise mechanism of action of these compounds is crucial for their development as therapeutic agents. This guide will delve into the known and inferred mechanisms by which this compound and its analogs exert their cellular effects, with a particular emphasis on their anticancer potential.

Molecular Mechanisms of Action

The anticancer effects of coumarin derivatives are multifaceted, involving the modulation of several key cellular processes. The primary mechanisms associated with this compound and its related compounds are detailed below.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Numerous studies have demonstrated that coumarin derivatives can induce apoptosis in various cancer cell lines. This process is often mediated through the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Key proteins involved in the apoptotic cascade that are modulated by coumarins include:

-

Bcl-2 family proteins: A decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax are frequently observed. This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.

-

Caspases: The release of cytochrome c triggers the activation of a cascade of cysteine-aspartic proteases known as caspases. Initiator caspases (e.g., Caspase-9) activate executioner caspases (e.g., Caspase-3), which then cleave a variety of cellular substrates, leading to the characteristic morphological changes of apoptosis[1][2].

Cell Cycle Arrest

Uncontrolled cell proliferation is a fundamental characteristic of cancer. Coumarin derivatives have been shown to interfere with the cell cycle, leading to arrest at specific checkpoints, thereby preventing cancer cell division. The most commonly reported cell cycle arrest induced by coumarins occurs at the G2/M phase. This arrest is often associated with the modulation of key cell cycle regulatory proteins, such as:

-

Cyclins and Cyclin-Dependent Kinases (CDKs): Downregulation of cyclins (e.g., Cyclin B1) and their associated CDKs (e.g., CDK1/cdc2) can lead to a failure to progress through the G2/M checkpoint[3].

-

p53 and p21: Activation of the tumor suppressor protein p53 can lead to the upregulation of the CDK inhibitor p21, which can also contribute to cell cycle arrest[4].

Inhibition of Signaling Pathways

The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and it is often hyperactivated in cancer. Several coumarin derivatives have been identified as inhibitors of this pathway. By targeting key components of this pathway, these compounds can effectively suppress tumor growth. Inhibition of the PI3K/AKT/mTOR pathway by coumarins can lead to a decrease in the phosphorylation and activation of downstream effectors, ultimately resulting in reduced cell proliferation and survival[5][6][7][8].

Enzyme Inhibition

Certain this compound derivatives have been identified as potent inhibitors of Cytochrome P450 enzymes, particularly CYP1A1. CYP1A1 is involved in the metabolic activation of procarcinogens. The inhibition of this enzyme is a potential mechanism for cancer chemoprevention. Studies on 6-substituted 3,4-benzocoumarins have shown that compounds like 6-t-butyl-3,4-benzocoumarin act as post-translational inhibitors of CYP1A1-dependent enzyme activity (EROD activity)[9].

Quantitative Data

Table 1: Cytotoxicity of Coumarin Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Coumarin | HeLa | Cervical Cancer | 54.2 | [2] |

| Coumarin-Thiazole Hybrid (4a) | T47D | Breast Cancer | 102.05 | [10] |

| Coumarin-Thiazole Hybrid (4b) | MCF-7 | Breast Cancer | 23.12 | [10] |

| Coumarin-Pyrazole Hybrid (35) | HepG2 | Liver Cancer | 2.96 ± 0.25 | [11] |

| Coumarin-Pyrazole Hybrid (35) | SMMC-7721 | Liver Cancer | 2.08 ± 0.32 | [11] |

| Coumarin-1,2,3-Triazole Hybrid (12c) | PC3 | Prostate Cancer | 0.34 ± 0.04 | [11][12] |

| Coumarin-1,2,3-Triazole Hybrid (12c) | MGC803 | Gastric Cancer | 0.13 ± 0.01 | [11][12] |

| Coumarin-Artemisinin Hybrid (1a) | HepG2 | Liver Cancer | 3.05 ± 1.60 | [11][13] |

| Coumarin-Artemisinin Hybrid (1a) | A2780 | Ovarian Cancer | 5.82 ± 2.28 | [11][13] |

| Coumarin-1,3,4-Oxadiazole Hybrid (38a) | MCF-7 | Breast Cancer | < 5 | [11] |

| 4-hydroxycoumarin derivative (19) | Liver Cancer | Liver Cancer | 106.81 µg/mL | [13] |

Table 2: Enzyme Inhibition by Coumarin Derivatives

| Compound/Derivative | Enzyme | Inhibition Parameter | Value | Reference |

| 6-t-butyl-3,4-benzocoumarin | CYP1A1 (EROD activity) | % Inhibition (at 10 µM) | 64.4% | [9] |

| 6-isopropyl-3,4-benzocoumarin | CYP1A1 (EROD activity) | % Inhibition (at 10 µM) | 21.7% | [9] |

| 6-phenyl-3,4-benzocoumarin | CYP1A1 (EROD activity) | % Inhibition (at 10 µM) | Inhibition observed | [9] |

| 6-fluoro-3,4-benzocoumarin | CYP1A1 (EROD activity) | % Inhibition (at 10 µM) | Inhibition observed | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanism of action of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cells in culture

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[14][15][16][17]

Western Blot Analysis for Apoptosis-Related Proteins (Bcl-2, Bax, Caspase-3)

Western blotting is used to detect and quantify the expression levels of specific proteins in a complex mixture.

Materials:

-

Cell lysates

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-cleaved Caspase-3, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Protocol:

-

Protein Extraction: Lyse treated and untreated cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add ECL detection reagent.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.[15][18][19][20][21][22]

CYP1A1 Inhibition Assay (EROD Assay)

The Ethoxyresorufin-O-deethylase (EROD) assay is a fluorometric method to measure the activity of CYP1A1.

Materials:

-

Human liver microsomes

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

7-Ethoxyresorufin (EROD substrate)

-

NADPH (cofactor)

-

Resorufin (B1680543) (for standard curve)

-

96-well black, clear-bottom microplates

-

Fluorometric microplate reader

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing human liver microsomes in potassium phosphate buffer.

-

Inhibitor Addition: Add various concentrations of the test compound (e.g., 6-t-butyl-3,4-benzocoumarin) to the wells. Include a vehicle control.

-

Substrate Addition: Add 7-Ethoxyresorufin to all wells.

-

Reaction Initiation: Initiate the reaction by adding NADPH.

-

Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm for a set period (e.g., 30 minutes) at 37°C.

-

Standard Curve: Prepare a resorufin standard curve to quantify the amount of product formed.

-

Data Analysis: Calculate the rate of resorufin formation and determine the IC50 value for CYP1A1 inhibition.[10][14][16][23][24]

Synthesis of 6-tert-butyl-3,4-benzocoumarin

A general method for the synthesis of benzocoumarins involves the reaction of an appropriate ortho-aryl-N-methoxybenzamide with tert-butyl nitrite (B80452).

Materials:

-

2-phenyl-N-methoxybenzamide derivative (with a tert-butyl group at the desired position)

-

tert-Butyl nitrite

-

Round-bottom flask

-

Silica (B1680970) gel for column chromatography

Protocol:

-

To a round-bottom flask, add the 2-phenyl-N-methoxybenzamide derivative (1 mmol).

-

Add tert-butyl nitrite (1.5 mmol) dropwise to the flask under cool conditions over 1 hour.

-

Stir the reaction mixture at room temperature for 18 hours.

-

After completion of the reaction (monitored by TLC), remove all volatile components under vacuum.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 6-tert-butyl-3,4-benzocoumarin.[25] Note: This is a generalized protocol based on a similar reaction; specific conditions may need optimization.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using Graphviz (DOT language) to facilitate a clearer understanding of the complex biological processes involved.

Caption: Intrinsic and Extrinsic Apoptosis Pathways modulated by this compound.

Caption: G2/M Cell Cycle Arrest induced by this compound.

Caption: Inhibition of the PI3K/AKT/mTOR Signaling Pathway.

Caption: General Experimental Workflow for Western Blot Analysis.

Conclusion

While the direct investigation of the unsubstituted this compound is an area requiring further research, the collective evidence from studies on its derivatives and the broader coumarin class strongly suggests a potent anticancer potential mediated through multiple mechanisms. The induction of apoptosis via the mitochondrial pathway, cell cycle arrest at the G2/M phase, and the inhibition of critical signaling pathways like PI3K/AKT/mTOR represent key strategies by which these compounds exert their cytotoxic effects. Furthermore, the inhibition of enzymes such as CYP1A1 highlights a potential role in chemoprevention. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic promise of this compound and its analogs. Future studies should focus on elucidating the specific molecular targets of the parent this compound and conducting comprehensive in vivo efficacy and toxicity assessments to pave the way for potential clinical applications.

References

- 1. Apoptosis Induction by New Coumarin Derivatives in a Mice Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Coumarin | Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review | springermedicine.com [springermedicine.com]

- 9. 6-substituted 3,4-benzocoumarins: a new structural class of inducers and inhibitors of CYP1A1-dependent activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 15. MTT (Assay protocol [protocols.io]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. nacalai.com [nacalai.com]

- 20. youtube.com [youtube.com]

- 21. origene.com [origene.com]

- 22. youtube.com [youtube.com]

- 23. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 24. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 25. pubs.acs.org [pubs.acs.org]

The Convergence of Synthesis and Biology: A Technical Guide to Novel 3,4-Benzocoumarin Analogs

For Immediate Release

This technical guide provides an in-depth exploration of the discovery and synthesis of novel 3,4-benzocoumarin analogs for researchers, scientists, and professionals in drug development. Benzocoumarins, a class of heterocyclic compounds, have garnered significant attention for their wide-ranging pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties. This document details common synthetic methodologies, presents quantitative biological data, outlines comprehensive experimental protocols, and visualizes key pathways and workflows to facilitate further research and development in this promising area of medicinal chemistry.

Synthetic Strategies for this compound Scaffolds

The synthesis of the benzocoumarin core can be achieved through several established organic reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key strategies include the Knoevenagel condensation, Pechmann condensation, Perkin reaction, and various metal-catalyzed cyclizations.

Among these, the Knoevenagel condensation is a widely employed and versatile method. It typically involves the reaction of an ortho-hydroxynaphthaldehyde with a compound containing an active methylene (B1212753) group, such as a malonate ester or ethyl acetoacetate, in the presence of a basic catalyst like piperidine (B6355638). This reaction proceeds through a tandem condensation and intramolecular cyclization to yield the benzocoumarin framework.

Caption: A diagram illustrating the Knoevenagel condensation pathway.

Biological Activity and Therapeutic Potential

This compound analogs have demonstrated significant potential as therapeutic agents, particularly in oncology. Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key enzymes involved in tumor progression.

Anticancer Activity

Numerous studies have evaluated the cytotoxic effects of novel benzocoumarin derivatives against a panel of human cancer cell lines. The data consistently show that substitutions on the benzocoumarin ring play a critical role in modulating anticancer potency.

| Compound ID | Substitution | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| 7a | Pyridazinone moiety | HePG2 (Hepatocellular Carcinoma) | 10.8 ± 0.88 | [1] |

| 7b | Pyridazinone moiety | HePG2 (Hepatocellular Carcinoma) | 9.3 ± 0.58 | [1] |

| 15b | Thiazole moiety | HePG2 (Hepatocellular Carcinoma) | 8.2 ± 0.45 | [1] |

| 23 | 6-fluoro-1H-indol-2-yl | HOP-92 (Non-Small Cell Lung Cancer) | 0.95 | [2] |

Enzyme Inhibition: Targeting Carbonic Anhydrase IX

A key target for many coumarin-based inhibitors is Carbonic Anhydrase IX (CA IX), a transmembrane enzyme that is highly overexpressed in solid tumors.[3] Under hypoxic (low oxygen) conditions, common in the tumor microenvironment, the transcription factor HIF-1 induces the expression of CA IX.[4][5]

CA IX plays a crucial role in pH regulation. It catalyzes the hydration of extracellular carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and protons (H⁺).[6][7] The protons contribute to an acidic tumor microenvironment, which promotes invasion and metastasis, while the bicarbonate is transported into the cancer cell to neutralize intracellular pH, promoting cell survival and proliferation.[6][8] Inhibition of CA IX disrupts this pH regulation, leading to intracellular acidification and reduced tumor growth.

Caption: CA IX's role in pH regulation and its inhibition by benzocoumarins.

Experimental Protocols

Detailed and replicable methodologies are crucial for advancing research. The following sections provide step-by-step protocols for a representative synthesis and a key biological assay.

Synthesis Protocol: Knoevenagel Condensation (Microwave-Assisted)

This protocol describes a solvent-free, microwave-assisted synthesis of a coumarin (B35378) derivative, adapted from general procedures.[9]

-

Preparation: In a microwave-safe vessel, combine the substituted ortho-hydroxynaphthaldehyde (10 mmol), an active methylene compound (e.g., ethyl phenylacetate, 11 mmol), and a catalytic amount of piperidine (0.2 mmol).

-

Reaction: Place the vessel in a microwave reactor. Irradiate the mixture at a specified power (e.g., 20% power) for a short duration (e.g., 5-10 minutes), allowing the temperature to rise (e.g., to 130-170°C). Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Add cold ethanol (B145695) to the solidified mixture to precipitate the crude product. Collect the solid by vacuum filtration, wash with cold ethanol, and dry. Recrystallize the crude product from an appropriate solvent (e.g., ethanol or acetic acid) to obtain the pure this compound analog.

-

Characterization: Confirm the structure of the final product using spectroscopic methods such as FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Biological Assay Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11]

-

Cell Seeding: Seed human cancer cells (e.g., HePG2) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test this compound analogs in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate the plates for 48-72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to a purple formazan (B1609692) precipitate.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10] Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Caption: A flowchart of the overall experimental process.

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry with significant potential for the development of novel anticancer agents and enzyme inhibitors. The synthetic accessibility via methods like the Knoevenagel condensation allows for the creation of diverse chemical libraries. As demonstrated, strategic substitutions can lead to potent and selective compounds targeting critical cancer pathways, such as the hypoxia-induced pH-regulating enzyme CA IX.

Future research should focus on expanding structure-activity relationship (SAR) studies to optimize potency and selectivity, exploring novel biological targets, and advancing promising lead compounds into preclinical and clinical development. The integration of rational drug design, efficient synthesis, and robust biological evaluation will be paramount to unlocking the full therapeutic potential of this versatile class of molecules.

References

- 1. Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and anticancer activity of 6-heteroarylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Carbonic anhydrase 9 - Wikipedia [en.wikipedia.org]

- 4. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CA IX Stabilizes Intracellular pH to Maintain Metabolic Reprogramming and Proliferation in Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]

- 9. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 10. MTT (Assay protocol [protocols.io]

- 11. An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis and characterization of 3,4-Benzocoumarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis and characterization of 3,4-Benzocoumarin (also known as 6H-benzo[c]chromen-6-one). The document details the key spectroscopic data, experimental protocols for obtaining this data, and a logical workflow for the characterization of this important heterocyclic compound. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H NMR (500 MHz, CDCl₃) | 8.35 | ddd | 8.0, 1.4, 0.6 |

| 8.04–8.08 | m | ||

| 7.98–8.02 | m | ||

| 7.79 | ddd | 8.1, 7.3, 1.5 | |

| 7.54 | ddd | 8.0, 7.3, 1.1 | |

| 7.44 | ddd | 8.4, 7.1, 1.6 | |

| 7.28–7.33 | m | ||

| ¹³C NMR (126 MHz, CDCl₃) | 161.2 | ||

| 151.3 | |||

| 134.9 | |||

| 134.8 | |||

| 130.6 | |||

| 130.5 | |||

| 128.9 | |||

| 124.6 | |||

| 122.8 | |||

| 121.7 | |||

| 121.3 | |||

| 118.1 | |||

| 117.8 |

Data sourced from Organic Syntheses, 2018, 95, 97-111.[1]

Table 2: Mass Spectrometry and Infrared Spectroscopic Data for this compound

| Technique | Parameter | Value |

| High-Resolution Mass Spectrometry (HRMS-APCI) | Calculated [M+H]⁺ | 197.05971 |

| Found [M+H]⁺ | 197.05817 | |

| Infrared (IR) Spectroscopy (film) | Wavenumber (cm⁻¹) | 3073, 1733, 1607, 1505, 1485, 1457 |

Data sourced from Organic Syntheses, 2018, 95, 97-111.[1]

Table 3: Photophysical Data for Hydroxylated this compound Derivatives

| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Solvent System |

| 3-hydroxy-6H-benzo[c]chromen-6-one | Not specified | ~420 | Acetonitrile/Water (1:1 v/v) |

Data sourced from Turk J Chem, 2021, 45(3), 858-867.[2][3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the purified this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[4]

-

Tetramethylsilane (TMS) can be used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0.00 ppm.[4]

2. ¹H NMR Acquisition (500 MHz):

-

The spectrum is recorded on a 500 MHz NMR spectrometer.[5]

-

The spectrometer is tuned and shimmed for the specific sample.

-

A standard one-pulse ¹H NMR spectrum is acquired.

-

Typical spectral width: -2 to 12 ppm.[4]

-

Number of scans: 16-64, depending on sample concentration.[4]

3. ¹³C NMR Acquisition (126 MHz):

-

A proton-decoupled ¹³C NMR spectrum is acquired.

-

Typical spectral width: 0 to 200 ppm.[4]

-

A larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ¹³C isotope.[4]

4. Data Processing:

-

The acquired Free Induction Decay (FID) is processed using appropriate software.

-

Processing steps include Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry (MS)

1. High-Resolution Mass Spectrometry (HRMS):

-

Instrumentation: An Agilent 6200 Accurate-Mass TOF LC/MS system with Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile) and introduced into the mass spectrometer.

-

Analysis: The instrument is operated in positive ion mode to observe the [M+H]⁺ ion. The high-resolution data allows for the determination of the elemental composition.

2. Fragmentation Pattern Analysis (Electron Ionization - EI):

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is typically used.

-

Method: The sample is introduced into the GC, separated from impurities, and then ionized in the EI source. The resulting fragmentation pattern is analyzed.

-

Expected Fragmentation: For coumarins, a characteristic fragmentation pathway is the loss of a neutral carbon monoxide (CO) molecule from the pyrone ring.[6] For this compound (C₁₃H₈O₂), the molecular ion peak would be observed at m/z 196. The primary fragment would be expected at m/z 168, corresponding to the loss of CO.

UV-Visible and Fluorescence Spectroscopy

1. Sample Preparation:

-

Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Prepare a series of dilutions to determine the optimal concentration for absorption and emission measurements, ensuring absorbance values are within the linear range of the spectrophotometer (typically < 1.0).

2. UV-Visible Absorption Spectroscopy:

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Method: Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

-

Data: Determine the wavelength(s) of maximum absorption (λmax).

3. Fluorescence Spectroscopy:

-

Instrumentation: A spectrofluorometer.

-

Method:

-

Excite the sample at its λmax determined from the UV-Vis spectrum.

-

Record the emission spectrum over a suitable wavelength range.

-

To determine the fluorescence quantum yield (ΦF), a standard fluorophore with a known quantum yield (e.g., quinine (B1679958) sulfate) is measured under the same experimental conditions. The quantum yield of the sample is then calculated relative to the standard.

-

Fluorescence lifetime measurements are typically performed using time-correlated single-photon counting (TCSPC).

-

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. The presented data and protocols are intended to assist researchers in the unambiguous identification and further investigation of this compound and its derivatives in the context of drug discovery and materials science.

References

- 1. orgsyn.org [orgsyn.org]

- 2. 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one act as on-off selective fluorescent sensors for Iron (III) under in vitro and ex vivo conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one act as on-off selective fluorescent sensors for Iron (III) under in vitro and ex vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001218) [hmdb.ca]

- 6. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Literature Review of 3,4-Benzocoumarins: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Biological Activity, and Therapeutic Potential of 3,4-Benzocoumarins for Researchers, Scientists, and Drug Development Professionals.

3,4-Benzocoumarins, a significant class of heterocyclic compounds characterized by a benzene (B151609) ring fused to the 3 and 4 positions of a coumarin (B35378) scaffold, have garnered substantial interest in the fields of medicinal chemistry and drug discovery. Their unique structural features give rise to a wide spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of 3,4-benzocoumarins, with a focus on their potential applications in oncology, infectious diseases, and enzyme inhibition.

Synthesis of 3,4-Benzocoumarins

The synthesis of the 3,4-benzocoumarin core is primarily achieved through established condensation reactions, most notably the Pechmann and Knoevenagel condensations. These methods offer versatile routes to a diverse range of substituted derivatives.

Pechmann Condensation

The Pechmann condensation is a widely employed method for the synthesis of coumarins and their benzo-fused analogues.[1][2][3] This reaction typically involves the acid-catalyzed condensation of a phenol (B47542) with a β-ketoester.[1][2] In the context of this compound synthesis, a naphthol derivative is utilized as the phenolic component. The general mechanism involves an initial transesterification followed by an intramolecular electrophilic aromatic substitution and subsequent dehydration to yield the benzocoumarin ring system.[1]

Detailed Experimental Protocol: Pechmann Condensation

A representative protocol for the synthesis of a 4-substituted this compound derivative is as follows:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the selected naphthol (1 equivalent) and a β-ketoester (1.1 equivalents).

-

Acid Catalysis: Slowly add a strong acid catalyst, such as concentrated sulfuric acid or methanesulfonic acid, to the reaction mixture under cooling.

-

Reaction Conditions: Heat the mixture at a specified temperature (typically ranging from 80 to 120 °C) for a period of 2 to 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure this compound derivative.

Knoevenagel Condensation

The Knoevenagel condensation provides an alternative and efficient route to 3-substituted coumarins and their benzo-fused counterparts.[4][5][6] This reaction involves the base-catalyzed condensation of an o-hydroxybenzaldehyde or, in this case, an ortho-hydroxynaphthaldehyde, with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters.[4][6]

Detailed Experimental Protocol: Knoevenagel Condensation

A general procedure for the synthesis of a 3-substituted this compound is outlined below:

-

Reaction Mixture: In a suitable solvent such as ethanol (B145695) or pyridine, dissolve the ortho-hydroxynaphthaldehyde (1 equivalent) and the active methylene compound (1.2 equivalents).

-

Base Catalyst: Add a catalytic amount of a base, typically piperidine (B6355638) or pyridine, to the reaction mixture.

-

Reaction Conditions: Reflux the reaction mixture for 2 to 8 hours, monitoring its progress by TLC.

-

Work-up: After cooling, the reaction mixture is often poured into an acidic aqueous solution to precipitate the product.

-

Purification: The crude product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent.

Biological Activities of 3,4-Benzocoumarins

3,4-Benzocoumarins exhibit a diverse range of pharmacological properties, with significant research focused on their anticancer, antimicrobial, and enzyme-inhibitory activities.

Anticancer Activity

A substantial body of evidence highlights the potent anticancer activity of this compound derivatives against various cancer cell lines.[2][6][7][8][9][10][11][12][13][14] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression.

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound derivatives, reported as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| BC-1 | MCF-7 (Breast) | 8.09 | [7] |

| BC-2 | HepG2 (Liver) | 13.14 | [7] |

| BC-3 | A549 (Lung) | 9.34 | [7] |

| BC-4 | PC-3 (Prostate) | 3.56 | [7] |

| BC-5 | HCT116 (Colon) | 4.42 | [7] |

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazzolium bromide) assay is a colorimetric method commonly used to assess the cytotoxic effects of compounds on cancer cells.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 48 or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Antimicrobial Activity

Several this compound derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[11][15][16][17][18][19][20][21][22] Their mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Quantitative Data on Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism, for selected this compound derivatives.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| BC-6 | Staphylococcus aureus | 4.88 | [17] |

| BC-7 | Escherichia coli | 78.13 | [17] |

| BC-8 | Candida albicans | 9.77 | [17] |

| BC-9 | Ralstonia solanacearum | 64 | [21] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of antimicrobial agents.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

-

Serial Dilutions: Prepare two-fold serial dilutions of the this compound derivatives in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Enzyme Inhibition

3,4-Benzocoumarins have been investigated as inhibitors of various enzymes, including kinases and cytochrome P450 enzymes.[23][24][25] Their inhibitory activity is often evaluated by determining the inhibition constant (Ki), which provides a measure of the inhibitor's binding affinity to the enzyme.

Quantitative Data on Enzyme Inhibition

The following table lists the Ki values for selected this compound derivatives against specific enzymes.

| Compound ID | Enzyme | Ki (nM) | Reference |

| BC-10 | CYP1A1 | - | [23] |

| BC-11 | PI3Kβ | - | [7] |

| BC-12 | VEGFR-2 | - |

Mechanisms of Action and Signaling Pathways

The anticancer effects of 3,4-benzocoumarins are often mediated through their interaction with specific cellular signaling pathways. One of the most prominent pathways implicated in the action of these compounds is the PI3K/Akt/mTOR pathway, which plays a crucial role in cell growth, proliferation, and survival.[7][9][11][13][14][26][27][]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a key intracellular signaling cascade that is frequently dysregulated in cancer. Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn activates the serine/threonine kinase Akt. Activated Akt then phosphorylates a variety of downstream targets, including mTOR, leading to the promotion of cell growth, proliferation, and survival, while inhibiting apoptosis. This compound derivatives have been shown to inhibit this pathway at various points, leading to the suppression of tumor growth.[7][9][11][13][14][26][27][]

Experimental Workflows

The evaluation of 3,4-benzocoumarins as potential therapeutic agents involves a series of well-defined experimental workflows, from initial synthesis and characterization to in-depth biological and mechanistic studies.

General Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for the screening and evaluation of 3,4-benzocoumarins as anticancer agents.[29][30][31][32]

Conclusion

3,4-Benzocoumarins represent a versatile and promising scaffold for the development of new therapeutic agents. Their synthesis is readily achievable through established chemical reactions, allowing for the generation of diverse libraries of derivatives. The significant anticancer, antimicrobial, and enzyme-inhibitory activities exhibited by this class of compounds underscore their potential in addressing a range of unmet medical needs. Further investigation into their mechanisms of action and structure-activity relationships will be crucial in optimizing their therapeutic profiles and advancing them towards clinical applications. This technical guide provides a solid foundation for researchers and drug development professionals to explore the full potential of 3,4-benzocoumarins in modern medicine.

References

- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. ijsart.com [ijsart.com]

- 4. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 5. Synthesis of 3-Substituted Coumarins by the Knoevenagel Condensation Reaction | PPT [slideshare.net]

- 6. Coumarin as an Elite Scaffold in Anti-Breast Cancer Drug Development: Design Strategies, Mechanistic Insights, and Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. toolify.ai [toolify.ai]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Virtual Screening of Argentinian Natural Products to Identify Anti-Cancer Aurora Kinase A Inhibitors: A Combined Machine Learning and Molecular Docking Approach [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. Flowchart Creation [developer.mantidproject.org]

- 17. Bot Verification [chiet.edu.eg]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and antimicrobial activity of novel benzo[f]coumarin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. 6-substituted 3,4-benzocoumarins: a new structural class of inducers and inhibitors of CYP1A1-dependent activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. mdpi.com [mdpi.com]

- 27. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells [pubmed.ncbi.nlm.nih.gov]

- 29. noblelifesci.com [noblelifesci.com]

- 30. researchgate.net [researchgate.net]

- 31. ijpbs.com [ijpbs.com]

- 32. Drug Screening Using Normal Cell and Cancer Cell Mixture in an Automated 3D Cell Culture System | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to 3,4-Benzocoumarin: Nomenclature, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of 3,4-Benzocoumarin, a heterocyclic aromatic compound belonging to the benzocoumarin family. It covers the systematic IUPAC nomenclature, common synonyms, key physicochemical and biological data, and generalized synthetic protocols relevant to its production.

IUPAC Nomenclature and Chemical Structure

This compound is a π-extended derivative of coumarin (B35378), a core structure found in many natural products.[1] The fusion of a benzene (B151609) ring to the 3 and 4 positions of the coumarin scaffold results in a distinctive bent-shaped architecture.[1]

The formal and most widely accepted IUPAC name for this compound is 6H-Benzo[c]chromen-6-one .[2][3]

Common synonyms and alternative names include:

-

This compound[1]

-

6H-Dibenzo[b,d]pyran-6-one[1]

-

2'-Hydroxybiphenyl-2-carboxylic Acid Lactone[2]

-

6-Dibenzopyrone[1]

The logical relationship for the nomenclature is visualized below, showing the fusion of a benzene ring onto a parent coumarin structure to form the final benzocoumarin.

Figure 1: Nomenclature derivation of 6H-Benzo[c]chromen-6-one.

Physicochemical and Biological Data

The key identifying and quantitative data for 6H-Benzo[c]chromen-6-one are summarized in the table below. This class of molecules is noted for its unique photophysical properties and a wide range of biological activities.[1]

| Property | Value | Reference(s) |

| IUPAC Name | 6H-Benzo[c]chromen-6-one | [2][3] |

| Synonym | This compound | [1] |

| CAS Number | 2005-10-9 | [2][3][4][5] |

| PubChem CID | 16173 | [2] |

| Molecular Formula | C₁₃H₈O₂ | [2][4][5] |

| Molecular Weight | 196.2 g/mol | [2][4][5] |

| Biological Activity | IC₅₀ of 919.2 ng/mL (antibody sensibility) | [1] |

| Appearance | White to Yellow powder/crystal | [1] |

Experimental Protocols: General Synthesis

The synthesis of benzocoumarins can be achieved through various established organic reactions. While specific protocols are substrate-dependent, a generalized workflow often involves the cyclization of a biaryl precursor. Key methods for constructing the coumarin core, which can be adapted for benzocoumarin synthesis, include the Pechmann, Perkin, Knoevenagel, and Wittig reactions.

A common strategy for synthesizing 6H-Benzo[c]chromen-6-one involves the intramolecular cyclization (lactonization) of 2'-hydroxybiphenyl-2-carboxylic acid or its derivatives. The general workflow is depicted below.

Figure 2: Generalized workflow for the synthesis of 6H-Benzo[c]chromen-6-one.

A typical experimental protocol would involve:

-

Preparation of Precursor : Synthesizing or obtaining the 2'-hydroxybiphenyl-2-carboxylic acid precursor.

-

Lactonization : Heating the precursor, often in the presence of a dehydrating agent or acid catalyst (e.g., acetic anhydride, sulfuric acid), to induce intramolecular esterification, forming the lactone ring.

-

Isolation and Purification : Cooling the reaction mixture, precipitating the crude product, and purifying it through techniques such as recrystallization or column chromatography to yield the final product.

Overview of Biological Activities

Benzocoumarins as a class have garnered significant interest in drug development due to their broad spectrum of pharmacological properties. These activities are often linked to their specific substitution patterns and ring fusion positions. While research into the specific pathways of 6H-Benzo[c]chromen-6-one is ongoing, the broader benzocoumarin family has demonstrated notable effects in several key areas.

Figure 3: Reported biological activities of the benzocoumarin chemical class.

Key reported bioactivities for the benzocoumarin scaffold include:

-

Anticancer Properties : They have shown potential as inhibitors of cellular proliferation in various carcinoma cell lines.

-

Antioxidant Effects : The phenolic nature of some derivatives contributes to antioxidant activity.

-

Antimicrobial and Anti-infective Activity .

-

Immunomodulatory Effects .

References

Unveiling the Molecular Weight of 3,4-Benzocoumarin: A Technical Guide

For Immediate Release: A detailed guide for researchers, scientists, and drug development professionals on the determination of the molecular weight of 3,4-Benzocoumarin, a significant coumarin (B35378) derivative. This document outlines the precise calculation based on its molecular formula and the standard atomic weights of its constituent elements.

Introduction to this compound

This compound, systematically known as 6H-Benzo[c]chromen-6-one, is a polycyclic aromatic compound belonging to the benzocoumarin class.[1][2] Its structure, featuring a benzene (B151609) ring fused to a coumarin framework, is of considerable interest in medicinal chemistry and materials science. An accurate understanding of its molecular weight is fundamental for quantitative analysis, stoichiometric calculations in chemical reactions, and in the formulation of experimental protocols.

Determination of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound has been identified as C₁₃H₈O₂.[1][2][3] The calculation of its molecular weight is based on the standard atomic weights of carbon, hydrogen, and oxygen.

Atomic Composition and Calculation

The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results. The standard atomic weights used for this calculation are:

The precise molecular weight of this compound is 196.21 g/mol .[1][2]

Data Presentation: Summary of Molecular Weight Calculation

The following table provides a detailed breakdown of the molecular weight calculation for this compound.

| Element | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 13 | 12.011 | 156.143 |

| Hydrogen | H | 8 | 1.008 | 8.064 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 196.205 |

Note: The total molecular weight is often rounded to two decimal places for practical applications.

Visualization of the Calculation Logic

The following diagram illustrates the logical workflow for calculating the molecular weight of a chemical compound from its molecular formula and the atomic weights of its elements.

Conclusion

This technical guide provides a comprehensive overview of the calculation of the molecular weight of this compound. The established molecular weight of 196.21 g/mol is a critical parameter for researchers and professionals in the fields of chemistry and drug development, ensuring accuracy in experimental design and data analysis.

References

- 1. calpaclab.com [calpaclab.com]

- 2. americanelements.com [americanelements.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. byjus.com [byjus.com]

- 5. Atomic/Molar mass [westfield.ma.edu]

- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. quora.com [quora.com]

- 9. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 10. Hydrogen | McGraw Hill's AccessScience [accessscience.com]

- 11. Hydrogen - Wikipedia [en.wikipedia.org]

- 12. fiveable.me [fiveable.me]

- 13. princeton.edu [princeton.edu]

- 14. Oxygen - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

Solubility Profile of 3,4-Benzocoumarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Benzocoumarin, a member of the benzopyrone chemical class, is a derivative of coumarin (B35378) with an expanded structure.[1] Like other coumarins, it possesses a range of biological activities and unique photophysical properties, making it a compound of interest in medicinal chemistry and materials science.[1] A thorough understanding of the solubility profile of this compound is fundamental for its application in drug discovery and development, as solubility directly impacts bioavailability, formulation, and in vitro assay design. This technical guide provides a summary of the available solubility data for this compound, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The quantitative solubility of this compound has been determined in dimethyl sulfoxide (B87167) (DMSO) and specific co-solvent systems designed for in vitro and in vivo studies. The available data is summarized in the table below. It is important to note that comprehensive solubility data in a wide range of common organic solvents is not extensively reported in the public literature.

| Solvent System | Composition | Solubility | Molar Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 100% DMSO | 100 mg/mL | 509.67 mM | Ultrasonic assistance may be needed. Hygroscopic nature of DMSO can affect solubility.[1] |

| Co-solvent System 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | 12.74 mM | The solution is reported to be clear. Saturation point is not specified.[1] |

| Co-solvent System 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | 12.74 mM | The solution is reported to be clear. Saturation point is not specified.[1] |

Experimental Protocols for Solubility Determination

The determination of equilibrium solubility is a critical step in the characterization of a compound. The "shake-flask" method is a widely accepted and recommended technique for this purpose.[2] The following is a generalized protocol that can be adapted for determining the solubility of this compound in various solvents.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Thermostatically controlled shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and other standard laboratory glassware

-

Analytical balance

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known high concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution. These will be used to generate a calibration curve.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a known volume of the solvent in a sealed container. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Place the container in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration should be determined empirically by taking measurements at various time points (e.g., 24, 48, 72 hours) until the concentration of the dissolved solute remains constant.[2]

-

-

Sample Separation:

-